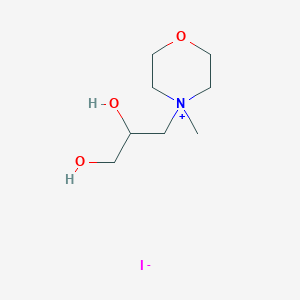
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as THP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. THP-1 is a quaternary ammonium salt that has been synthesized through a multistep process involving the reaction of morpholine with various reagents.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is not fully understood. However, it is believed that 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects:
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been shown to have low toxicity in vitro and in vivo. However, it can cause irritation to the skin and eyes upon contact. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to induce apoptosis in cancer cells, which may be beneficial for the treatment of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is its versatility. It can be used as a reagent in various organic syntheses and as a chiral auxiliary in asymmetric synthesis. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has low toxicity, making it a safer alternative to other antimicrobial agents. However, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide may not be suitable for certain experiments due to its limited solubility in water.
Orientations Futures
There are several future directions for research related to 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. One potential area of research is the development of new antimicrobial agents based on the structure of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide and its potential applications in cancer treatment. Finally, the synthesis of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide derivatives with improved solubility and antimicrobial activity may also be an area of future research.
Méthodes De Synthèse
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is synthesized through a multistep process that involves the reaction of morpholine with various reagents. The first step involves the reaction of morpholine with epichlorohydrin to form 4-(2,3-epoxypropyl)morpholine. This intermediate is then reacted with methyl iodide to form 4-(2,3-dihydroxypropyl)morpholine. Finally, the quaternization of 4-(2,3-dihydroxypropyl)morpholine with methyl iodide leads to the formation of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide.
Applications De Recherche Scientifique
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been used as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been used as a reagent in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO3.HI/c1-9(6-8(11)7-10)2-4-12-5-3-9;/h8,10-11H,2-7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAVGJHQCTVHNU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(CO)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B5968090.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![1-ethyl-4-[4-(4-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B5968119.png)
![methyl 1-{2-hydroxy-3-[4-(4-morpholinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B5968129.png)
![methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5968132.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5968144.png)
![3-(benzyloxy)-1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5968146.png)
![(1,4-dioxan-2-ylmethyl)({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B5968157.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5968161.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)
![ethyl N-{2-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-5-methoxybenzyl}-N-methylglycinate](/img/structure/B5968187.png)